Ethyl phenylpropiolate

Description

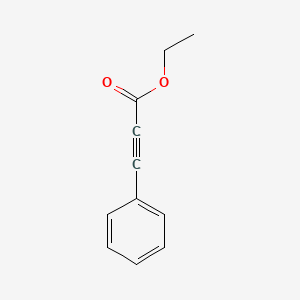

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-phenylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJOYTKWHPEIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074858 | |

| Record name | Ethyl phenylpropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl phenylpropiolate is a clear pale yellow liquid. (NTP, 1992) | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

500 to 518 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.055 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2216-94-6 | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propynoic acid, 3-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylphenylpropiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenylpropiolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl phenylpropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenylprop-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLPROPYNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09CYB3Z9MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Reactivity Studies of Ethyl Phenylpropiolate

Catalytic Reactions Involving Ethyl Phenylpropiolate

The unique electronic and steric properties of this compound make it an excellent substrate for various catalytic transformations. The presence of an activated alkyne moiety, flanked by a phenyl group and an ethyl ester, allows for a rich and diverse reactivity profile under the influence of transition metal catalysts.

Acid-Promoted Reaction Mechanisms

Acid catalysis provides a powerful tool for activating the triple bond of this compound, enabling a variety of chemical transformations. Both Lewis and Brønsted acids have been employed to mediate or catalyze reactions, leading to the formation of complex heterocyclic and carbocyclic structures.

Lewis acids are instrumental in promoting reactions of this compound, particularly with nucleophiles like phenols, leading to the synthesis of coumarin (B35378) derivatives. chemsociety.org.ng The choice of Lewis acid can significantly influence reaction outcomes and yields.

One notable application involves the one-pot synthesis of 4-arylcoumarins from the reaction of phenols with this compound. chemsociety.org.ng In a study utilizing iron(III) chloride (FeCl₃) as a Lewis acid catalyst in tetrahydrofuran (B95107) (THF), various substituted phenols were reacted with this compound to produce coumarins in yields ranging from 43% to 95%. chemsociety.org.ngresearchgate.net The reaction is thought to proceed through a trans-esterification step, followed by a tandem Michael addition to achieve cyclization. chemsociety.org.ng The effectiveness of FeCl₃ proved superior in certain cases compared to other Lewis acids like aluminum chloride (AlCl₃), which gave lower yields of chromenone products. researchgate.net The reaction conditions typically involve refluxing the mixture at 75°C for 24 hours. chemsociety.org.ng

The effect of substituents on the phenol (B47542) ring on the reaction yield has been a subject of investigation. chemsociety.org.ngresearchgate.net The following table summarizes the results from the FeCl₃-catalyzed synthesis of 7-hydroxy-4-phenyl-2H-chromen-2-one and its analogs. chemsociety.org.ng

Table 1: FeCl₃-Catalyzed Synthesis of Coumarins from Phenols and this compound

| Entry | Phenol Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | Resorcinol | 7-hydroxy-4-phenyl-2H-chromen-2-one | 95 |

| 2 | Orcinol | 7-hydroxy-5-methyl-4-phenyl-2H-chromen-2-one | 83 |

| 3 | Phloroglucinol | 5,7-dihydroxy-4-phenyl-2H-chromen-2-one | 71 |

| 4 | Pyrogallol | 7,8-dihydroxy-4-phenyl-2H-chromen-2-one | 43 |

This table is generated based on data reported in the study of FeCl₃-catalyzed coumarin synthesis. chemsociety.org.ng

In a different transformation, diethylaluminium chloride (Et₂AlCl) was found to mediate a sequential cycloaddition/conjugate reduction reaction. d-nb.info When this compound is treated with cyclopentadiene (B3395910) in the presence of Et₂AlCl, the reaction proceeds through a [4+2] cycloaddition followed by a conjugate reduction, rather than the two processes occurring in the reverse order. d-nb.info

While Lewis acids have been more extensively reported, strong Brønsted acids can also induce significant transformations of this compound. In the presence of a strong Brønsted acid, this compound can undergo dimerization to form diethyl 1-phenyl-2,3-naphthalenedicarboxylate with an 80% yield of the isolated product. researchgate.net This transformation highlights the ability of Brønsted acids to catalyze complex cyclization and aromatization sequences. Computational studies suggest that such reactions can proceed via kinetically favored pathways, such as a 6-endo-dig attack of a protonated alkyne. researchgate.net The use of Brønsted acids to catalyze photosensitized [2+2] cycloadditions has also been explored in a more general context, where the acid activates the substrate towards triplet energy transfer, thereby increasing the reaction rate. rsc.org

Cycloaddition Reactions with this compound

This compound is a versatile dipolarophile in cycloaddition reactions due to its electron-deficient alkyne bond, which is activated by the ester group. It readily reacts with 1,3-dipoles to construct a variety of five-membered heterocyclic rings.

The [3+2] cycloaddition reaction between a 1,3-dipole and this compound is a cornerstone for synthesizing heterocycles. lew.ro This method has been widely used to prepare 1,2,3-triazoles and pyrazoles. clockss.orgniscpr.res.in

For instance, the reaction of azides with this compound yields 1,2,3-triazoles. clockss.orgniscpr.res.in An indole (B1671886) azide (B81097), when reacted with this compound in refluxing dry acetone, produces a mixture of two isomeric triazole products. niscpr.res.in Similarly, nitrile imines, generated in situ from various precursors, react with this compound to form substituted pyrazoles. niscpr.res.in Huisgen and coworkers first reported the in situ generation of a nitrile imine from the thermolysis of 2,5-diphenyl tetrazole in the presence of this compound, which resulted in a carbethoxypyrazole derivative. niscpr.res.in Cycloimmonium ylides, another class of 1,3-dipoles, also undergo [3+2] cycloaddition with this compound to afford N-bridgehead heterocyclic compounds. lew.ro

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions with this compound

| 1,3-Dipole Type | Dipole Source | Product Heterocycle | Reference |

|---|---|---|---|

| Azide | Indole azide | 1,2,3-Triazole | niscpr.res.in |

| Nitrile Imine | 2,5-Diphenyl tetrazole (thermolysis) | Pyrazole (B372694) | niscpr.res.in |

| Cycloimmonium Ylide | Pyridinium bromides + base | Pyrrolo[1,2-a]pyridine | lew.ro |

| Azomethine Ylide | Thioisatin + Thiazolidine-2-carboxylic acid | Azabicycloadduct | nih.gov |

This table summarizes various 1,3-dipoles that react with this compound to form different heterocyclic systems.

A critical aspect of 1,3-dipolar cycloadditions involving unsymmetrical alkynes like this compound is regioselectivity—the control of the orientation of addition. nih.gov The reaction can potentially yield two different regioisomers, and the outcome is often governed by electronic and steric factors of both the dipole and the dipolarophile.

For example, the reaction of an indole azide with this compound yields a mixture of 1-[4-ethoxycarbonyl-5-phenyl-1,2,3-triazol-1-yl]ethyl and 1-[4-phenyl-5-ethoxycarbonyl-1,2,3-triazol-1-yl]ethyl indole derivatives, which require separation by column chromatography. niscpr.res.in This lack of complete regioselectivity indicates that the electronic and steric differentiation between the phenyl- and ester-substituted carbons of the alkyne is not sufficient to direct the azide to a single position. niscpr.res.in In contrast, the reaction of the same azide with the less sterically hindered ethyl propiolate is regiospecific, forming only one isomer. niscpr.res.in

In other systems, high regioselectivity is observed. The cycloaddition of certain N-heterocyclic cycloimmonium ylides to this compound has been shown to be regioselective. lew.ro Similarly, the reaction of a quinoxalone-derived ylide with ethyl propiolate proceeded regioselectively. semanticscholar.org However, when the more substituted mthis compound was used in a different system, no selectivity was observed, resulting in a mixture of regioisomers. semanticscholar.org The investigation of regio- and stereoselectivity is a key challenge, and multicomponent cycloaddition reactions are often employed as a strategy to prepare specific isomers. elsevierpure.com

Computational chemistry provides profound insights into the mechanisms and selectivity of cycloaddition reactions. nih.govelsevierpure.com Theoretical studies, often using Density Functional Theory (DFT), are employed to analyze the reaction pathways, calculate the energies of transition states, and rationalize the observed regiochemical outcomes. elsevierpure.comnih.gov

For the 1,3-dipolar cycloaddition, the regiochemistry can often be predicted by analyzing the frontier molecular orbitals (FMO) of the reactants. nih.gov The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. nih.govnih.gov Theoretical studies at a semi-empirical level (AM1) have been used to demonstrate the regioselective control in the cycloaddition of cycloimmonium ylides to this compound, with predictions matching experimental results. lew.ro

More advanced computational studies on related systems, such as the reaction of mesoionic dipoles with mthis compound, have been performed to map the potential energy surfaces. nih.govacs.org These studies calculate the free energy barriers (ΔG) for the formation of different regioisomeric cycloadducts. soton.ac.uk For instance, in the reaction of a 1,3-thiazolium-4-olate with mthis compound, calculations showed that the energy barriers for the two possible pathways were 26.93 kcal mol⁻¹ and 28.08 kcal mol⁻¹, explaining the kinetic preference for one regioisomer over the other. soton.ac.uk Such computational analysis sheds light on the interplay between concerted and stepwise mechanisms and helps to understand how subtle changes in reactant structure can switch the regiochemical preference. nih.gov

Diels-Alder Reactions and Dimerization Studies

This compound serves as a dienophile in Diels-Alder reactions, though it can be low-reactive in some cases. mdpi.com Its reactions with various dienes have been optimized under different conditions, including conventional and microwave-assisted heating, as well as in continuous flow reactors. researchgate.net For instance, the reaction with cyclopentadiene has been studied extensively to synthesize norbornadiene derivatives, which are of interest for molecular solar thermal energy systems. researchgate.netd-nb.info High temperatures in these reactions can sometimes favor the formation of aromatic byproducts through a retro-Diels-Alder process. rsc.org When reacting with cyclohexadiene, for example, the desired bicyclooctadiene was formed in only 30% yield, while the major product (48% yield) was the aromatic byproduct, ethyl [1,1′-biphenyl]-2-carboxylate, formed via the loss of ethene. rsc.org

The dimerization of this compound can lead to the formation of naphthalenes. One study reports its dimerization into diethyl 1-phenyl-2,3-naphthalenedicarboxylate in an 80% yield. researchgate.net Furthermore, its reaction with superacidic aluminum azido (B1232118) species has been shown to produce dimeric, trimeric, and tetrameric triazolyl products, demonstrating how the reagent can control the degree of aggregation. rsc.org

| Diene | Conditions | Product | Conversion/Yield | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Toluene, 160°C, 48-68h (Batch) | Norbornadiene derivative | ~95% conversion | researchgate.net |

| Cyclopentadiene | Toluene, 200°C, 30 min (Flow Reactor) | Norbornadiene derivative | 87% conversion | researchgate.netd-nb.info |

| Cyclohexadiene | High Temperature | Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate | 30% yield | rsc.org |

| Vinylpyrazoles | Microwave Activation | 1:1 Adducts | Fair yields | mdpi.com |

Nucleophilic Conjugate Additions to this compound (Click Chemistry)

The nucleophilic conjugate addition to activated alkynes like this compound is a cornerstone of click chemistry, valued for its efficiency and atom economy. nih.govresearchgate.netnih.gov This 1,4-conjugate addition, often referred to as a Michael addition, is highly effective when using soft nucleophiles. acs.org The reaction between sodium thiophenolate and this compound represents a foundational example of a heteronuclear 1,4-conjugate addition, yielding α,β-unsaturated esters. nih.govacs.org These reactions, first explored at ambient temperatures, achieved yields exceeding 80%, establishing a basis for the development of versatile click reactions. nih.govacs.org

Thiol-yne Additions

The base-catalyzed thiol-yne Michael addition to this compound is a well-established method for creating stereocontrolled products. nih.govacs.org The initial discovery involved the reaction of sodium thiophenolate with this compound, which produced α,β-unsaturated esters. nih.gov While early reports did not specify the stereochemistry, later studies, such as those by Truce and Goldhamer on the addition of p-toluenethiol, confirmed the stereospecificity of the reaction, primarily yielding Z-isomers. acs.orgacs.org The high nucleophilicity of the thiolate anion contributes to quantitative conversions under ambient conditions, making the thiol-yne addition a robust and reliable click reaction. nih.gov

Amino-yne and Hydroxyl-yne Reactions

The addition of amines and hydroxyl groups to this compound provides pathways to various heterocyclic and unsaturated compounds. The amino-yne reaction, or the conjugate addition of an amine, can sometimes compete with condensation reactions when forming propiolamides from propiolates and amines. acs.org

The hydroxyl-yne reaction has been effectively utilized in the synthesis of coumarins. In a one-pot reaction, various phenols react with this compound in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3). chemsociety.org.ng The process is thought to proceed through a trans-esterification followed by a tandem Michael addition and cyclization, affording 4-phenylcoumarin (B95950) derivatives in yields ranging from 43–95%. chemsociety.org.ng The dynamic and reversible nature of hydroxyl-yne reactions with phenols has also been studied, highlighting their potential in dynamic covalent chemistry. nih.gov

Other Significant Reaction Pathways

Condensation Reactions

This compound readily undergoes condensation reactions with compounds containing active methylene (B1212753) groups. These reactions are typically carried out in the presence of a base like sodium ethoxide. For example, it condenses with various acetamides and acetonitriles. rsc.org The condensation with benzyl (B1604629) cyanide and p-methoxyphenylacetonitrile proceeds via a Claisen-type condensation to yield α-(phenylpropiolyl) derivatives. rsc.org Similarly, its reaction with 4-biphenylacetonitrile (B151210) produces biphenyl (B1667301) derivatives of acetylenic β-ketocyanide. sigmaaldrich.com

| Reactant | Base/Conditions | Product Type | Reference |

|---|---|---|---|

| p-Methoxyphenylacetamide | Sodium Ethoxide | 5-p-Methoxyphenyl-4-phenyl-1,5-dihydro-2H,6H-pyridine-2,6-dione | rsc.org |

| Benzyl Cyanide | Sodium Ethoxide | α-(Phenylpropiolyl) benzyl cyanide | rsc.org |

| p-Methoxyphenylacetonitrile | Sodium Ethoxide | 4-Methoxy-α-(phenylpropiolyl)benzyl cyanide | rsc.org |

| 4-Biphenylacetonitrile | Not Specified | Biphenyl derivative of acetylenic β-ketocyanide | sigmaaldrich.com |

Formation of Substituted Pyrroles

This compound is a key building block in the synthesis of substituted pyrroles. One modular, three-step route involves its reaction with N-sulfonyl vinylogous carbamates, which are generated from 2,2-dimethoxyethylamine and sulfonyl chlorides. The subsequent acid-catalyzed cyclization with BF3•OEt2 furnishes 2-phenylpyrrole derivatives in high yield (85%). nih.gov Another method involves a Michael addition/cyclization sequence with intermediates derived from the deprotection of N-Boc sulfonamides. digitellinc.com

The versatility of this compound extends to multicomponent reactions. However, in some specific synthetic strategies, such as a [3+2] cycloaddition with an amido acid aimed at producing a particular regioisomer, the reaction with this compound resulted in a 4:1 mixture favoring the undesired product. cam.ac.uk

Iii. Mechanistic Investigations and Theoretical Studies of Ethyl Phenylpropiolate Reactivity

Reaction Mechanism Elucidation

Mechanistic studies have explored several fundamental pathways that govern the transformations of ethyl phenylpropiolate, particularly in the context of metal-catalyzed reactions and rearrangements.

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals, particularly palladium. wikipedia.orglibretexts.org These processes are central to reactions that form new carbon-carbon bonds, such as the Sonogashira and Heck couplings, which can utilize substrates like this compound. wikipedia.org

Oxidative Addition: This process involves the insertion of a low-valent metal center (e.g., Pd(0)) into a covalent bond (e.g., an aryl halide, R-X), which increases the metal's oxidation state and coordination number (e.g., to Pd(II)). umb.edulibretexts.org In a typical cross-coupling reaction to synthesize an ethyl arylpropiolate derivative, the catalytic cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. organic-chemistry.org

Reductive Elimination: This is the reverse process of oxidative addition, where two ligands from a higher-oxidation-state metal center are eliminated to form a new covalent bond, reducing the metal's oxidation state. libretexts.orglibretexts.org After a series of steps including transmetalation and isomerization, the final product is released from the palladium(II) intermediate via reductive elimination, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Table 1: Steps in a General Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | Pd(0) catalyst reacts with an aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate. | 0 → +2 |

| Transmetalation/Carbopalladation | The alkyne (this compound) coordinates to the Pd(II) complex and inserts into the Pd-Ar bond. | +2 (no change) |

| Reductive Elimination | The desired coupled product is eliminated from the palladium center. | +2 → 0 |

This sequence of oxidative addition and reductive elimination is fundamental to organometallic catalysis and enables the synthesis of a wide array of complex molecules from substrates like this compound. researchgate.net

This tandem mechanism involves two distinct classical organic reactions occurring sequentially within the same molecule to form a cyclic structure.

Electrophilic Aromatic Substitution (EAS): In the first step, an electrophile is attacked by the electron-rich aromatic ring. masterorganicchemistry.commasterorganicchemistry.com For an intramolecular reaction involving an this compound derivative, a side chain on the ester or phenyl group would first need to be converted into a potent electrophile, such as a carbocation. The phenyl ring would then act as an internal nucleophile, attacking this electrophile to form a new ring. This initial cyclization is a classic EAS, proceeding through a carbocation intermediate known as a sigma complex, before rearomatization. masterorganicchemistry.com

Michael Addition: The Michael reaction, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. organicreactions.org In a tandem sequence following an initial ring formation, if the newly formed structure contains both a suitable nucleophile (like an enolate) and an α,β-unsaturated system, a subsequent intramolecular Michael addition can occur to form a second ring. nih.gov This pathway is a powerful strategy for rapidly building molecular complexity. organicreactions.org

While this specific tandem pathway is not commonly cited for this compound itself, it represents a plausible mechanistic route for appropriately substituted derivatives to undergo complex cyclizations.

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com The mechanism involves the migration of the acyl group from the phenolic oxygen to the aryl ring, typically favoring the ortho and para positions. byjus.comjk-sci.com The widely accepted mechanism proceeds through the generation of a free acylium carbocation, which then reacts with the aromatic ring via electrophilic aromatic substitution. wikipedia.org

It is critical to note that this compound, being an ethyl ester of phenylpropiolic acid, is not a phenolic ester. Therefore, it does not undergo a classical Fries rearrangement. The substrate for this reaction must have an ester group directly attached to a phenyl ring through an oxygen atom (an Ar-O-C=O structure), which is not the case for this compound (a Ph-C≡C-C(=O)O-Et structure). wikipedia.orgthermofisher.com A photochemical variant, the photo-Fries rearrangement, also exists but similarly requires a phenolic ester substrate. wikipedia.org

The nature and stability of intermediates within a catalytic cycle are paramount as they dictate the reaction's feasibility, rate, and selectivity. In the palladium-catalyzed reactions mentioned in section 3.1.1, organopalladium(II) complexes are key intermediates.

In other reaction types, different intermediates play a crucial role. For instance, the [3+2] cycloaddition reaction between aryl azides and ethyl propiolate was postulated to proceed through a zwitterionic intermediate. However, detailed computational studies have challenged this assumption. nih.gov Molecular Electron Density Theory (MEDT) analysis suggests that while the reaction is polar, it proceeds via a single-step mechanism rather than through a stable zwitterionic intermediate. nih.gov Although discrete zwitterionic intermediates could not be localized, the formation of zwitterions in an "extended" conformation on parallel reaction pathways was found to be possible. The electron donation from the nitrogen atom of the azide (B81097) to the carbon atoms of ethyl propiolate is a key feature of the interaction. nih.gov

Computational Chemistry and Molecular Modeling

Theoretical calculations have become an indispensable tool for probing the reactivity of molecules like this compound, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to study reaction mechanisms, predict molecular properties, and explain experimental outcomes such as selectivity. nih.gov

In the context of this compound, DFT calculations have been instrumental in several studies:

Mechanism of Cycloaddition Reactions: DFT was used to evaluate the molecular mechanism of the [3+2] cycloaddition reaction between aryl azides and ethyl propiolate. nih.gov These calculations helped determine that the reaction follows a polar, one-step mechanism, ruling out a previously proposed stepwise pathway involving a stable zwitterionic intermediate. nih.gov

Reactivity Indices: Conceptual DFT provides reactivity indices that help predict the behavior of molecules. For ethyl propiolate, the global electrophilicity was calculated to be 1.48 eV, classifying it as a moderate electrophile. The analysis of local electrophilicities showed that the terminal carbon atom of the acetylenic moiety is the most activated reaction center. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reactants can predict reaction feasibility and selectivity. scispace.com In the Diels-Alder reaction of ethyl propiolate with a cage-annulated diene, DFT calculations showed that the reaction is controlled by the interaction between the HOMO of the diene and the LUMO of ethyl propiolate, classifying it as a normal-demand Diels-Alder reaction. scispace.com

Activation Energy and Thermodynamic Control: DFT is used to calculate the potential energy surface of a reaction, identifying transition states and intermediates. scispace.com For the Diels-Alder reaction, calculations of thermodynamic and kinetic parameters determined that the reaction proceeds under kinetic control, with the calculated activation energies correctly predicting the experimentally observed products. scispace.com Similarly, in a study of the cycloaddition of 2-furfuryl nitrile oxide and ethyl propiolate, DFT was used to calculate the kinetic and thermodynamic favorability of different regioisomers. sciepub.com

Table 2: Selected DFT-Calculated Reactivity Descriptors for Ethyl Propiolate

| Parameter | Description | Calculated Value | Reference |

|---|---|---|---|

| Global Electrophilicity (ω) | A measure of the ability of a molecule to accept electrons. | 1.48 eV | nih.gov |

| Local Electrophilicity (ωk) at Cα | Electrophilicity localized at the carbonyl-adjacent alkyne carbon. | 0.23 eV | nih.gov |

| Local Electrophilicity (ωk) at Cβ | Electrophilicity localized at the terminal alkyne carbon. | 0.67 eV | nih.gov |

These computational studies provide a detailed picture of the electronic factors that govern the reactivity of this compound, complementing experimental findings and guiding the design of new reactions.

Molecular Orbital Analysis

While specific, detailed molecular orbital (MO) diagrams for this compound are not extensively published, its reactivity can be understood through the principles of Frontier Molecular Orbital (FMO) theory. This theory posits that reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. irjweb.comresearchgate.net

For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl ring and the π-system of the alkyne. The LUMO, conversely, is anticipated to be centered on the electron-deficient alkyne, a result of the strong electron-withdrawing effect of the adjacent ethyl ester group. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally corresponds to higher reactivity as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov This electronic configuration renders the β-carbon of the alkyne highly electrophilic and susceptible to attack by nucleophiles.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. These simulations can provide valuable insights into conformational changes, solvent effects, and the dynamics of reactant interactions. However, a review of the current literature indicates that dedicated MD simulations focused specifically on this compound are not widely reported. Such studies could, in the future, offer a deeper understanding of its behavior in solution and at interfaces.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is frequently employed to predict the outcome of reactions where multiple isomers can be formed. rsc.org A notable example can be found in the 1,3-dipolar cycloaddition reactions of propiolate esters, which are structurally very similar to this compound.

A study on the reaction between ethyl propiolate and 2-furfuryl nitrile oxide investigated the influence of the solvent on the regioselectivity of the resulting isoxazole (B147169) products. sciepub.comsciepub.com Two regioisomers, a 3,5-disubstituted and a 3,4-disubstituted isoxazole, were formed. The experimental results showed that the ratio of these isomers was highly dependent on the solvent used, as detailed in the table below. sciepub.comsciepub.com Interestingly, Density Functional Theory (DFT) calculations performed in this study did not fully align with the experimental regioselectivity, highlighting the complexity of accurately modeling reaction pathways and the subtle interplay of solvent effects that can favor one transition state over another. sciepub.comsciepub.com

| Solvent | Ratio of 3,5-isomer to 3,4-isomer |

|---|---|

| Dichloromethane (B109758) | 3.4 : 1 |

| Toluene | 2.0 : 1 |

| Ethanol | 1.9 : 1 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 1.5 : 1 |

Kinetic and Thermodynamic Aspects of Reactions

The rate and outcome of reactions involving this compound are highly sensitive to the chosen conditions. Optimizing these parameters is key to achieving desired yields and selectivities.

Reaction Condition Optimization

The optimization of reaction conditions involves systematically varying parameters such as temperature, concentration, catalyst, and solvent to maximize product yield and minimize reaction time. whiterose.ac.ukmdpi.com For reactions involving activated alkynes like this compound, this is a critical step.

In the context of thiol-Michael additions, a reaction type highly relevant to this compound, studies have shown that the choice of catalyst and solvent is paramount. For instance, the addition of thiophenol to ethyl propiolate demonstrated that base catalysis can lead to quantitative conversions under ambient conditions. nih.gov The optimization process often involves screening various bases, catalysts, and solvents to find the combination that provides the highest efficiency and selectivity. nih.gov

| Parameter Varied | Conditions Screened | Goal |

|---|---|---|

| Catalyst | None, Organobases (e.g., Triethylamine), Phosphines | Increase reaction rate and yield |

| Solvent | Water, Acetonitrile (B52724), Methanol, DMF, THF, DMSO | Improve conversion and E/Z selectivity |

| Temperature | Ambient, Elevated (e.g., 60 °C) | Enhance reaction rate |

| Concentration | Varying molarity of reactants | Maximize turnover and efficiency |

Influence of Solvent and Temperature on Reaction Rates

Solvents can significantly influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. In the case of the [3+2] cycloaddition of ethyl propiolate, changing the solvent from the less polar dichloromethane to the highly polar dimethyl sulfoxide (DMSO) altered the ratio of the regioisomeric products. sciepub.comsciepub.com This suggests that the polarity of the solvent differentially affects the activation energies for the two competing reaction pathways.

Similarly, the rate of the thiol-Michael addition of dodecanethiol to ethyl propiolate was found to be positively correlated with the dielectric constant of the solvent, with polar aprotic solvents like DMSO and acetonitrile affording quantitative conversions within an hour. nih.gov

Temperature is another critical factor. According to collision theory and the Arrhenius equation, increasing the temperature generally increases the reaction rate by providing molecules with more kinetic energy, leading to more frequent and energetic collisions. In many organic reactions, an increase in temperature of just 10 °C can approximately double the reaction rate. For example, in some amidation reactions, increasing the temperature from ambient to 150 °C can dramatically increase the product yield from negligible amounts to over 30%.

Viscosity Effects on Reaction Rates

The viscosity of the reaction medium can also impact reaction kinetics, particularly for reactions that are diffusion-controlled. In such cases, the rate at which reactant molecules can encounter each other in solution becomes the limiting factor. An increase in solvent viscosity slows down diffusion, thereby decreasing the reaction rate. However, for most common organic reactions in non-polymeric solvents, the reaction rate is determined by the activation energy of the chemical transformation (kinetic control) rather than by diffusion. Specific studies quantifying the effect of viscosity on the reaction rates of this compound are not prominent in the literature, suggesting that its reactions are typically under kinetic control.

Iv. Spectroscopic Analysis and Characterization in Ethyl Phenylpropiolate Research

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable tools in the detailed study of ethyl phenylpropiolate, each offering unique information about the molecule's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within this compound.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the distinct types of protons in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the downfield region, while the ethyl ester protons present as a quartet and a triplet in the upfield region.

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃ chemicalbook.com

| Assignment | Chemical Shift (ppm) | Multiplicity | Corresponding Protons |

|---|---|---|---|

| Aromatic | ~7.58 | Multiplet | Protons on the phenyl ring |

| Aromatic | ~7.43 | Multiplet | Protons on the phenyl ring |

| Aromatic | ~7.37 | Multiplet | Protons on the phenyl ring |

| Methylene (B1212753) | 4.29 | Quartet | -O-CH₂-CH₃ |

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It shows distinct peaks for the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the carbons of the phenyl ring, and the two carbons of the ethyl group. chemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. The most significant peaks are from the carbon-carbon triple bond (alkyne) and the carbonyl group (ester).

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyne (C≡C) | Stretch | ~2230 - 2210 |

| Ester (C=O) | Stretch | ~1715 |

| Ester (C-O) | Stretch | ~1300 - 1000 |

| Aromatic (C=C) | Stretch | ~1600 - 1450 |

Note: The carbonyl stretching frequency for an α,β-unsaturated ester like this compound appears at a lower wavenumber (around 1730-1715 cm⁻¹) compared to a saturated aliphatic ester (1750-1735 cm⁻¹). orgchemboulder.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov The electron ionization (EI) mass spectrum of this compound provides the molecular weight and information about its fragmentation pattern, which helps in structural confirmation. The molecular ion peak [M]⁺ corresponds to the molecular weight of the compound (174.20 g/mol ). sigmaaldrich.comnih.gov

Interactive Data Table: Major Peaks in the Mass Spectrum of this compound chemicalbook.comnih.gov

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 174 | [C₁₁H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 129 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 102 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl ester group, forming [C₆H₅C≡C]⁺ |

Chromatographic and Analytical Methods in Research

Chromatographic methods are fundamental to research involving this compound, serving as the primary means for assessing purity, determining reaction yields, and separating complex mixtures.

Gas Chromatography (GC) for Purity and Yield Determination

Gas Chromatography (GC) is a standard and effective technique for determining the purity of this compound and for the quantitative analysis of reaction mixtures to calculate product yield. dss.go.th Commercial suppliers often use GC to certify the purity of this compound, with typical assays exceeding 97.0%. scispace.com

In a research context, GC is used to analyze the composition of products from reactions involving this compound. dss.go.thqub.ac.uk The method involves separating volatile components of a mixture based on their interaction with a stationary phase within a capillary column. documentsdelivered.com The area of the peak corresponding to a specific compound in the resulting chromatogram is proportional to its amount, allowing for precise quantification when calibrated with a known standard. This enables the calculation of both the purity of a substance and the yield of a chemical reaction. researchgate.net Research studies have detailed specific GC conditions for analyzing reactions with substrates like this compound. documentsdelivered.com

| Parameter | Condition |

|---|---|

| Instrument | Agilent 6890N series |

| Column | Agilent 19091J-433 HP-5 (5% Phenyl Methyl Siloxane) |

| Column Dimensions | 30.0 m x 250 µm x 0.25 µm |

| Carrier Gas | Helium |

| Head Pressure | 30 kPa |

| Initial Temperature | 40 °C |

| Temperature Program | Ramp at 4 °C/min |

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful analytical technique used for the separation, identification, and quantification of this compound. It is particularly useful for non-volatile or thermally sensitive compounds and can be scaled for preparative separations to isolate impurities. nih.gov

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. nih.gov This method uses a specialized column and a simple mobile phase to achieve effective separation. Such HPLC methods are scalable and can be adapted for various applications, including quality control, impurity isolation, and pharmacokinetic studies. acs.orgnih.gov

| Parameter | Condition |

|---|---|

| Mode | Reverse Phase (RP) |

| Column | Newcrom R1 |

| Mobile Phase Components | Acetonitrile (B52724) (MeCN) |

| Water | |

| Phosphoric Acid | |

| Note | For Mass-Spec (MS) compatible applications, phosphoric acid is replaced with formic acid. |

V. Research on Derivatives and Analogs of Ethyl Phenylpropiolate

Synthesis and Reactions of Phenylpropiolate Derivatives

The reactivity of the propiolate system is central to the synthesis of its derivatives. Key transformations include the selective reduction of the triple bond to either a double or single bond, yielding ethyl cinnamate (B1238496) and ethyl hydrocinnamate, respectively. Furthermore, hydration of the alkyne followed by stereoselective reduction provides access to valuable chiral building blocks.

Ethyl cinnamate and ethyl hydrocinnamate are important derivatives obtainable from ethyl phenylpropiolate through controlled hydrogenation reactions.

Ethyl Cinnamate : This compound, an ester of cinnamic acid and ethanol, is known for its fruity and balsamic odor. chegg.comwikipedia.org While commonly synthesized via the esterification of cinnamic acid, it can also be prepared by the partial reduction of the alkyne in this compound. chegg.comwikipedia.orgkemdikbud.go.id This transformation is typically achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), which selectively reduces the alkyne to a cis-alkene without over-reduction to the alkane.

Ethyl Hydrocinnamate : Also known as ethyl 3-phenylpropionate, this saturated ester is a clear, colorless liquid. nih.gov Its synthesis from this compound involves the complete reduction of the carbon-carbon triple bond. This is accomplished through catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This reaction proceeds through the intermediate ethyl cinnamate, ultimately yielding the fully saturated carbon chain.

The following table summarizes the key properties of these derivatives.

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass | Key Synthesis Route from this compound |

| Ethyl Cinnamate | Ethyl (2E)-3-phenylprop-2-enoate | C₁₁H₁₂O₂ | 176.21 g/mol | Partial hydrogenation (e.g., using Lindlar's catalyst) |

| Ethyl Hydrocinnamate | Ethyl 3-phenylpropanoate | C₁₁H₁₄O₂ | 178.23 g/mol | Complete hydrogenation (e.g., using Pd/C, H₂) |

Chiral ethyl 3-hydroxy-3-phenylpropionate (B1262273) is a valuable intermediate in the synthesis of various pharmaceuticals. google.com Its preparation from this compound involves a two-step process: hydration of the alkyne followed by asymmetric reduction of the resulting ketone.

The first step, hydration of this compound, typically under acidic conditions (e.g., using mercury salts as a catalyst), yields ethyl benzoylacetate. The subsequent step is the stereoselective reduction of the ketone. Chemo-enzymatic methods are particularly effective for this transformation. researchgate.net Racemic ethyl 3-hydroxy-3-phenylpropionate can be synthesized and then resolved using enzymes like lipases. google.com These enzymes selectively acylate one enantiomer, allowing for the separation of the (S)- and (R)-forms. google.com For instance, lipase-catalyzed transesterification can yield (S)-ethyl 3-hydroxy-3-phenylpropionate and the corresponding (R)-ester, which can then be converted to (R)-ethyl 3-hydroxy-3-phenylpropionate. google.com This enzymatic approach provides access to optically pure enantiomers, which are crucial for developing stereospecific drugs. researchgate.net

Functionalization and Derivatization Strategies

Beyond simple reductions, the this compound framework can be functionalized to create more complex molecules with specific stereochemistry and diverse structural motifs.

Asymmetric synthesis often employs chiral auxiliaries, which are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed. sigmaaldrich.com

In the context of this compound derivatives, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the molecule. sigmaaldrich.com This allows for diastereoselective reactions, such as alkylations or aldol (B89426) reactions. By controlling the stereochemistry, these methods enable the synthesis of enantiomerically pure compounds that are essential in pharmaceutical development. tcichemicals.com

Spirooxindoles and spiropyrrolidines are important heterocyclic scaffolds found in many natural products and pharmacologically active compounds. mdpi.comnih.gov A powerful method for their synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govfrontiersin.org

In this reaction, this compound can act as the "dipolarophile." It reacts with a 1,3-dipole, such as an azomethine ylide, which can be generated in-situ from the reaction of an isatin (B1672199) derivative with an amino acid like sarcosine (B1681465) or L-proline. mdpi.comresearchgate.net The azomethine ylide adds across the alkyne of this compound, leading to the formation of a highly functionalized spiropyrrolidine ring system fused to an oxindole (B195798) core. This one-pot, multi-component reaction is an efficient way to build molecular complexity and generate libraries of compounds for biological screening. frontiersin.org

The general scheme for this reaction is presented below:

Isatin + Amino Acid → [Azomethine Ylide] + this compound → Spirooxindole DerivativeThis strategy allows for the creation of four contiguous asymmetric centers in a single step, highlighting its efficiency in constructing complex molecular architectures. nih.gov

Structure-Activity Relationship Studies (if applicable to specific derivatives)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. eurekaselect.com These studies involve systematically modifying the chemical structure of a molecule and assessing the effect of these changes on its biological potency. nih.gov

For derivatives synthesized from this compound, SAR studies are crucial for developing them into potential therapeutic agents.

Spirooxindole Derivatives : The spirooxindole scaffold is a "privileged structure" in drug discovery. SAR studies on spirooxindoles synthesized via [3+2] cycloaddition have explored how different substituents on the isatin ring and the pyrrolidine (B122466) ring affect their biological activity, such as anticancer properties. frontiersin.org For example, modifying the aromatic rings or the ester group can significantly impact the compound's ability to inhibit specific enzymes like EGFR or CDK2, which are implicated in breast cancer. frontiersin.org

Other Derivatives : For simpler derivatives like cinnamates, SAR studies have been conducted to evaluate their potential as antifungal or anti-inflammatory agents. mdpi.com Modifications to the phenyl ring (e.g., adding hydroxyl or methoxy (B1213986) groups) or altering the ester component can fine-tune their activity and pharmacokinetic properties. The goal of these studies is to identify the key structural features responsible for the desired biological effect and to design new analogs with improved potency and selectivity. mdpi.org

Vi. Research on Specific Applications and Future Directions

Applications in Flavonoid and Coumarin (B35378) Synthesis Research

The propiolate moiety in ethyl phenylpropiolate is a key functional group for the construction of various oxygen-containing heterocyclic scaffolds, which are prevalent in natural products and pharmacologically active molecules.

The direct synthesis of neoflavone and flavone (B191248) scaffolds utilizing this compound as a primary starting material is not extensively documented in the reviewed scientific literature. Prevailing synthetic routes to these flavonoid classes typically involve methodologies such as the Allan-Robinson reaction, Baker-Venkataraman rearrangement, or oxidative cyclization of chalcone (B49325) precursors.

This compound has been instrumental in the development of optimized protocols for the synthesis of coumarins, a class of compounds known for their significant biological activities. A notable advancement is the palladium-catalyzed intermolecular reaction of phenols with this compound.

This protocol, which employs a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst in trifluoroacetic acid (TFA), offers a convenient and direct route to 4-phenylcoumarin (B95950) derivatives. nih.govresearchgate.net The reaction proceeds efficiently at room temperature and is particularly effective for electron-rich phenols. researchgate.net Research has demonstrated that the presence of the palladium catalyst is essential for the reaction to occur; in its absence, no coumarin formation is observed. researchgate.net This method represents a significant optimization over traditional methods, which often require harsher conditions or multi-step procedures. For instance, the reaction between 3,4,5-trimethoxyphenol (B152058) and this compound yields 5,6,7-trimethoxy-4-phenylcoumarin exclusively. researchgate.net

The palladium-catalyzed approach provides a reliable and straightforward synthesis of coumarin derivatives, making it a valuable tool for medicinal chemistry and materials science. odinity.com A representative example is the synthesis of 6,7-methylenedioxy-4-phenylcoumarin from sesamol (B190485) and this compound. nih.gov

| Phenol (B47542) Reactant | Resulting Coumarin Product | Yield (%) |

|---|---|---|

| 3,4-Methylenedioxyphenol (Sesamol) | 6,7-Methylenedioxy-4-phenylcoumarin | High |

| 3,4,5-Trimethoxyphenol | 5,6,7-Trimethoxy-4-phenylcoumarin | High |

| 3-Methoxyphenol | 7-Methoxy-4-phenylcoumarin | High |

| 3,5-Dimethoxyphenol | 5,7-Dimethoxy-4-phenylcoumarin | High |

| 2-Naphthol | 4-Phenyl-5,6-benzocoumarin | High |

Advanced Polymer Applications Research

The polymerization of monomers derived from this compound has led to the creation of advanced polymers with sophisticated architectures and functional properties.

Research has successfully demonstrated the synthesis of poly(phenylpropiolate)s, which are disubstituted polyacetylene derivatives that can form helical structures. researchgate.net While the polymers themselves may not possess a stereoregular primary structure, the incorporation of chiral pendant groups induces the polyacetylene backbone to adopt a helical conformation with a preferred handedness (right- or left-handed). researchgate.net

A key feature of these materials is their tunable chirality. The helical conformation of these polymers is not static and can be influenced by external stimuli. This responsiveness is particularly evident in their property of helical thermochromism, where the chain helicity can be continuously and reversibly adjusted by changing the temperature. researchgate.net This dynamic nature allows for the fine-tuning of the polymer's chiroptical properties, which is a significant area of interest for the development of smart materials.

Beyond their chiroptical properties, poly(phenylpropiolate)s exhibit characteristics that make them attractive for a range of functional applications. These polymers are reported to be highly stable, showing little to no degradation when heated to temperatures of 300°C. researchgate.net They are also soluble in common organic solvents, which facilitates their processing and characterization. researchgate.net

The functionality of these polymers is further enhanced by the ability to tune their backbone conjugation and chain helicity through various stimuli, including changes in solvent or pH. researchgate.net This responsiveness to environmental conditions positions them as promising candidates for applications in sensors, responsive coatings, and other advanced technologies where controlled changes in molecular conformation are desired. Furthermore, these helical polymers are capable of self-assembly, forming higher-order structures such as twisted ribbons. researchgate.net

Emerging Research Areas

The unique chemical properties of this compound and its derivatives continue to open new avenues of research.

Sustainable Catalysis: While palladium-catalyzed reactions are effective for coumarin synthesis, an emerging area of research is the development of more sustainable and cost-effective catalytic systems using earth-abundant metals. Furthermore, the development of enantioselective catalytic methods could provide direct access to chiral coumarins, which are of significant interest in pharmacology.

Asymmetric Catalysis and Chiral Recognition: The tunable helical polymers derived from phenylpropiolates are prime candidates for applications in asymmetric catalysis, where the chiral polymer backbone could induce stereoselectivity in chemical reactions. Their ability to change conformation in response to external factors could also be harnessed for the development of highly sensitive chiral sensors.

Advanced Materials Science: The self-assembly of helical poly(phenylpropiolate)s into ordered nanostructures, such as twisted ribbons, is an exciting frontier. researchgate.net Future research will likely focus on controlling this self-assembly process to create novel nanomaterials with tailored optical and electronic properties for use in optoelectronics and photonics.

Bioconjugation and Bioorganic Chemistry Applications

Bioconjugation refers to the chemical strategy of forming a stable covalent link between two molecules, at least one of which is a biomolecule. These techniques are pivotal for creating probes to study biological systems, developing targeted drug delivery systems, and immobilizing proteins. The alkyne functional group in this compound is of significant interest in this field, particularly for its participation in 1,3-dipolar cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions:

The Huisgen 1,3-dipolar cycloaddition, often termed "click chemistry," is a prominent reaction in bioconjugation. ijrpc.com It typically involves the reaction of an azide (B81097) with a terminal or internal alkyne to form a stable triazole ring. nih.gov The phenyl-substituted alkyne of this compound can act as the dipolarophile in these reactions. This type of reaction is highly efficient and specific, proceeding under mild conditions, which is crucial for reactions involving sensitive biomolecules. ijrpc.com

While direct applications of this compound in bioconjugation are still an emerging area of research, its derivatives are prime candidates for bioorthogonal ligation. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. oregonstate.edunih.gov By functionalizing a biomolecule (like a peptide or protein) with an azide group, and a reporter molecule or drug with an alkyne derived from this compound, researchers can selectively link them together in situ. The resulting triazole linkage is exceptionally stable, making this a robust method for labeling and tracking biomolecules. nih.gov

The table below illustrates the key components and outcomes of such a hypothetical bioconjugation strategy.

| Component 1 | Component 2 | Reaction Type | Linkage Formed | Potential Application |

| Azide-modified peptide | Alkyne-bearing probe (derived from this compound) | 1,3-Dipolar Cycloaddition | 1,2,3-Triazole | Site-specific protein labeling for imaging |

| Alkyne-functionalized drug molecule | Azide-modified antibody | "Click Chemistry" | 1,2,3-Triazole | Targeted drug delivery |

The future direction in this area involves the design of novel this compound derivatives with enhanced reactivity and water solubility to further improve their utility in aqueous biological environments.

Development of New Chemical Entities

This compound serves as a critical building block in the synthesis of new chemical entities (NCEs), particularly heterocyclic compounds, many of which exhibit significant biological activity. arkat-usa.org Its ability to participate in cyclization and cycloaddition reactions makes it a versatile precursor for creating diverse molecular scaffolds for drug discovery.

Synthesis of Bioactive Heterocycles:

Two notable classes of bioactive heterocycles that can be synthesized using this compound are coumarins and pyrazoles.

Coumarins: Coumarins are a class of benzopyrone compounds found in many plants and possess a wide range of pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. A direct route to synthesizing 4-phenylcoumarin derivatives involves the palladium-catalyzed reaction of phenols with this compound. nih.govresearchgate.net This method provides an efficient pathway to novel coumarin structures that can be screened for various biological activities.

A representative synthesis is the reaction between sesamol and this compound, catalyzed by palladium(II) acetate in trifluoroacetic acid, to produce 6,7-methylenedioxy-4-phenylcoumarin. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Biological Class |

| Sesamol (a phenol) | This compound | Pd(OAc)₂ | 6,7-methylenedioxy-4-phenylcoumarin | Coumarin |

| 3,4,5-trimethoxyphenol | This compound | Pd(OAc)₂ | 5,6,7-trimethoxy-4-phenylcoumarin | Coumarin |

Pyrazoles: Pyrazole (B372694) derivatives are another important class of heterocyclic compounds known for their analgesic, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This compound can be used as a precursor to synthesize the necessary β-ketoester intermediates required for this reaction. For example, the reaction of hydrazine hydrate (B1144303) with β-ketoesters is a common method to form the pyrazole core. nih.govresearchgate.net The versatility of the starting materials allows for the creation of a large library of substituted pyrazoles for biological screening.

The development of new, efficient synthetic routes to these and other heterocyclic systems using this compound as a starting material is an active area of research. The future in this domain lies in leveraging this versatile precursor to build complex and diverse molecular libraries for high-throughput screening to identify novel drug candidates.

Q & A

Q. What are the standard experimental protocols for synthesizing coumarin derivatives using ethyl phenylpropiolate?

this compound reacts with substituted phenols in a one-pot FeCl₃-catalyzed reaction using THF as the solvent. For example, resorcinol reacts with this compound under these conditions to yield 7-hydroxy-4-phenyl-2H-chromen-2-one (coumarin) in up to 95% yield . Key steps include:

- Catalyst selection : FeCl₃ outperforms AlCl₃ or ZnCl₂ due to its efficiency in THF.

- Solvent optimization : THF minimizes side reactions compared to CH₂Cl₂.

- Characterization : Confirm product identity via ¹H NMR (e.g., singlet peaks at 6.60–6.70 ppm for flavones or 6.90–7.10 ppm for aurones) and ¹³C NMR (e.g., carbonyl carbons at ~161 ppm) .

Q. How can researchers validate the purity and identity of this compound-derived products?

Use a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : Identify substituent positions (e.g., methyl groups at δ 2.33 ppm in ¹H NMR) .

- GC-MS : Detect low-yield products (e.g., 91% purity for compound 13 in ) .

- HPLC : Monitor reaction progress and isolate intermediates.

- Melting point analysis : Compare with literature values for known derivatives.

Q. What safety precautions are critical when handling this compound in laboratory settings?

While basic safety protocols apply (gloves, goggles), advanced considerations include:

- Storage : Avoid long-term storage due to degradation risks; request updated SDS for aged samples .

- Disposal : Follow federal/state regulations for hazardous waste, using fume hoods and chemical-resistant PPE during handling .

- Exothermic reactions : Monitor temperature during catalytic cyclotrimerization (e.g., 100°C in nickel-catalyzed reactions) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction yields in this compound-based syntheses?

Substituents on phenols significantly alter yields:

- Steric hindrance : Bulky groups (e.g., adamantyl in phosphinates) reduce yields to 56–68% in phosphindole oxide synthesis .

- Electronic effects : Electron-donating groups (e.g., -OH in resorcinol) enhance cyclization, while meta-substituted methyl groups lower yields (e.g., 64% for 11 vs. 9% for 13 ) due to reduced directing effects .

- Methodological approach : Use Hammett plots to correlate substituent σ values with reaction rates .

Q. What mechanistic pathways explain the formation of chromenones vs. flavones in FeCl₃-mediated reactions?

Competing pathways involve:

- Tandem Michael addition (TMA) : Favors coumarin formation via acetylene ester intermediates (e.g., 4 in ) .

- Fries rearrangement (FR) : Hypothesized to form flavones but not observed experimentally due to unfavorable transition states .

- Kinetic control : FeCl₃/THF promotes TMA over FR, confirmed by absent flavone-specific NMR signals .

Q. How can regioselectivity be achieved in palladium-catalyzed cascade reactions with this compound?

In Narasaka–Heck/C–H activation cascades:

- Synthon insertion : this compound acts as a C₂ unit, inserting into spiropalladacycle intermediates with >20:1 regioselectivity .

- DFT insights : Transition-state energy differences (e.g., 5.8 kcal/mol for this compound vs. other acetylenes) dictate regiocontrol .

- Experimental validation : Use deuterium labeling to confirm C–H activation as the rate-determining step .

Q. What strategies optimize catalytic cyclotrimerization of this compound for scalable synthesis?

Key parameters include:

- Catalyst loading : Self-supported nickel(0) complexes (e.g., 7.5 µmol) enable [2+2+2] cyclotrimerization at 100°C .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Scalability : Flow chemistry (e.g., tubular reactors) produces 100 g of norbornadiene derivatives in hours .

Data Contradictions and Resolution

Q. Why do AlCl₃ and FeCl₃ exhibit divergent catalytic behaviors in THF-mediated reactions?

reports AlCl₃ as inactive in THF, whereas FeCl₃ achieves 95% yields. Proposed explanations:

- Lewis acidity : FeCl₃’s moderate acidity avoids over-coordination with THF, unlike stronger AlCl₃ .

- Solvent coordination : THF may deactivate AlCl₃ via stable adduct formation, whereas FeCl₃ maintains catalytic activity .

Q. How can conflicting NMR data for intermediate acetylene esters be resolved?

In , expected flavone/aurone peaks are absent in crude NMR. Resolution strategies:

- In-situ monitoring : Use real-time NMR or IR to detect transient intermediates.

- Isolation : Employ flash chromatography to separate intermediates before characterization.

Methodological Recommendations

Q. What analytical techniques are recommended for studying reaction kinetics in this compound systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.